The Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X, known as UTX, is a critical protein that functions primarily as a histone demethylase. Specifically, it targets the di- and tri-methylated forms of histone H3 lysine 27 (H3K27me2/3). UTX plays a significant role in various biological processes including gene expression regulation, embryonic development, and cellular reprogramming. Mutations in UTX have been implicated in several human cancers and congenital disorders such as Kabuki syndrome. The protein is encoded by the KDM6A gene, which is located on the X chromosome and escapes X-inactivation in females, resulting in its ubiquitous expression across tissues .
UTX is classified as a member of the Jumonji C domain-containing family of proteins, specifically categorized under histone demethylases. It belongs to a broader group of enzymes that modify chromatin structure and function by removing methyl groups from lysine residues on histones. The protein's activity is essential for maintaining the dynamic balance of histone methylation marks that regulate transcriptional activity and chromatin states .
The synthesis of UTX typically involves recombinant DNA technology, where the KDM6A gene is cloned into an expression vector. This vector is then introduced into suitable host cells (such as Escherichia coli or mammalian cells), where the UTX protein is expressed and subsequently purified.
Purification methods often include affinity chromatography, where a tag (such as His-tag) is used to isolate the protein from cell lysates. Following purification, techniques like size-exclusion chromatography may be employed to further refine the protein preparation. Characterization of the synthesized UTX can be performed using mass spectrometry and Western blotting to confirm identity and purity .
The UTX protein consists of several structural domains:
Recent crystallographic studies have revealed that UTX binds specifically to H3K27me3 through interactions involving both its jumonji domain and a novel zinc-binding domain. The crystal structures provide insights into how UTX discriminates between different methylation states on histones .
The structural data for UTX has been captured in various studies, with resolutions reaching up to 1.80 Å. These studies illustrate the intricate binding mechanisms that allow UTX to recognize specific histone modifications while avoiding others .
UTX catalyzes the removal of methyl groups from H3K27me2/3 through a hydroxylation mechanism that requires iron and α-ketoglutarate as cofactors. This reaction converts methylated lysine residues back to their unmethylated form, thereby influencing gene expression.
The enzymatic activity can be assessed using in vitro assays where substrates are incubated with purified UTX in the presence of necessary cofactors. The products can then be analyzed via mass spectrometry or chromatographic techniques to confirm demethylation .
UTX operates by recognizing specific histone modifications at enhancer regions, leading to transcriptional activation. Upon binding to trimethylated H3K27, UTX catalyzes its demethylation, which alters chromatin structure from a repressive state to an active state conducive for transcription.
Functional studies have shown that loss of UTX leads to increased levels of H3K27me3 and subsequent silencing of target genes involved in critical developmental processes. This underscores the importance of UTX in maintaining proper gene expression profiles during development and differentiation .
UTX is a soluble protein under physiological conditions with a molecular weight typically around 140 kDa. Its stability can be influenced by factors such as temperature and pH.
As a metalloprotein, UTX requires metal ions (primarily iron) for its enzymatic activity. The presence of cofactors like α-ketoglutarate is essential for its function as they participate directly in the demethylation reaction .
Studies have demonstrated that mutations within the KDM6A gene can lead to loss-of-function variants that disrupt normal demethylase activity, contributing to oncogenic processes in various cancers .
UTX has significant implications in both basic research and clinical settings:
UTX (Ubiquitously Transcribed Tetratricopeptide Repeat protein, X chromosome; KDM6A) is a Jumonji C (JmjC)-domain containing histone demethylase that specifically catalyzes the removal of di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/3). This enzymatic activity is iron (Fe²⁺)- and α-ketoglutarate-dependent, utilizing molecular oxygen to hydroxylate the methyl group, leading to formaldehyde release and demethylation [2] [5]. The catalytic JmjC domain (residues 1264-1273 are part of this conserved active site) contains essential residues (e.g., His883, Glu885 in Drosophila) that coordinate Fe²⁺ binding and substrate specificity [5] [8]. Structural studies reveal a zinc-binding domain adjacent to the JmjC domain that ensures selective recognition of H3K27 over the structurally similar H3K9 [2].
UTX-mediated H3K27me3 demethylation is critical for reversing Polycomb-mediated transcriptional repression. During invariant Natural Killer T (iNKT) cell development, UTX deficiency results in aberrant H3K27me3 accumulation at promoters of lineage-defining genes (e.g., Tbx21, Il2rb, Klrd1), correlating with their transcriptional silencing. Concurrently, these promoters exhibit reduced H3K4me3 activation marks, indicating UTX’s role in balancing repressive and active chromatin states [1]. In Drosophila, catalytically inactive UTX (UTXcd) mutants phenocopy UTX-null mutants, exhibiting ectopic H3K27me3 deposition at HOX gene promoters. This leads to stochastic loss of HOX gene expression and clonal propagation of silencing, confirming that UTX’s demethylase activity—not just protein scaffolding—is essential for preventing Polycomb-driven repression during zygotic genome activation [5] [8].
Table 1: UTX Demethylase Activity and Functional Consequences
Parameter | Impact of UTX Loss | Functional Consequence |
---|---|---|
H3K27me3 Levels | Increased at gene promoters/enhancers | Silencing of lineage-specifying genes (e.g., Tbx21, HOX) |
H3K4me3 Levels | Decreased at active promoters | Impaired transcriptional initiation |
HOX Gene Expression | Stochastic loss in Drosophila embryos | Developmental patterning defects |
iNKT Cell Maturation | Blocked at Stage 1–2 | Reduced IFN-γ production and NKT1 differentiation |
Beyond demethylase activity, UTX exerts essential functions through protein-protein interactions mediated by its N-terminal tetratricopeptide repeats (TPRs). UTX physically bridges lineage-specific transcription factors (e.g., T-bet in T-cells, JunB in iNKT cells) with the ATP-dependent chromatin remodeler SWI/SNF [1] [9]. This interaction facilitates nucleosome sliding and chromatin accessibility independent of H3K27me3 demethylation. For example, in T-helper 1 (Th1) cells, UTX scaffolds the assembly of T-bet with the SWI/SNF subunit BRG1, enabling remodeling of the Ifng locus even when UTX catalytic activity is inhibited [9].
In acute myeloid leukemia (AML), UTX loss alters H3K27ac distribution and chromatin accessibility at enhancers, despite minimal global changes in H3K27me3. UTX-/- leukemias exhibit:
Table 2: Catalytic vs. Non-Catalytic Functions of UTX
Function Type | Molecular Mechanism | Biological Outcome |
---|---|---|
Catalytic | H3K27me3 removal at promoters/enhancers | Prevents Polycomb silencing; permits activation |
Non-Catalytic | SWI/SNF recruitment via TPRs | Chromatin remodeling for TF binding |
Non-Catalytic | COMPASS complex stabilization | H3K4me1 maintenance at enhancers |
Non-Catalytic | ETS-factor pioneering facilitation | Oncogene activation in AML |
UTX integrates H3K27 demethylation with H3K4 methylation via the COMPASS (Complex of Proteins Associated with Set1) complex. In mammals, UTX is a stoichiometric component of the MLL3/4 (COMPASS-like) complex, which monomethylates H3K4 (H3K4me1) at enhancers [5] [8]. The Drosophila ortholog dUTX binds the Trithorax-related (Trr) complex (MLL3/4 equivalent), and dUTX loss reduces global H3K4me1 levels—independent of its demethylase activity—suggesting UTX stabilizes COMPASS activity [2] [8].
Structural studies identify an ~80-amino-acid UTX Stabilization Domain (USD) within Trr that directly binds UTX and prevents its proteasomal degradation. This domain is conserved in mammalian MLL3/4 and is sufficient to rescue viability in Trr-null Drosophila, underscoring the functional significance of UTX-COMPASS coupling [8]. The crosstalk between UTX and COMPASS creates a permissive chromatin state:
In iNKT cells, UTX deficiency disrupts super-enhancer landscapes, defined by clustered enhancers with high H3K27ac and mediator occupancy. UTX occupies these super-enhancers and enables PLZF-driven gene expression, linking COMPASS-dependent H3K4me1 to lineage commitment [1].
UTX orchestrates enhancer activation through coordinated chromatin remodeling and pioneering factor recruitment. Pioneering factors (e.g., ETS, GATA) bind nucleosomal DNA in closed chromatin and initiate enhancer assembly. UTX loss redistributes chromatin accessibility at enhancers, favoring ETS-factor binding while diminishing GATA-factor occupancy. Proteomic analyses reveal UTX interacts with BAF (SWI/SNF) complexes and COMPASS subunits, enabling a coordinated response:
In AML, UTX deletion enhances PU.1 pioneering activity at closed chromatin loci, activating oncogenes (CDK6, MYC). Conversely, UTX maintains GATA2 occupancy at tumor-suppressive enhancers by facilitating H3K27ac deposition and nucleosome eviction. This dual regulation—repressing oncogenic ETS targets while activating tumor-suppressive GATA targets—underlies UTX’s role as a leukemia suppressor [3] [6]. Super-enhancers in iNKT cells also require UTX for accessibility. UTX co-occupies these regions with PLZF and JunB, enabling demethylase-dependent removal of H3K27me3 and recruitment of transcriptional coactivators. This establishes a feed-forward loop sustaining iNKT cell identity [1] [5].
Table 3: UTX-Dependent Enhancer Remodeling in Disease Contexts
Disease Context | Enhancer Alteration | Dysregulated Genes | Functional Impact |
---|---|---|---|
Acute Myeloid Leukemia | Increased ETS-factor pioneering | CDK6, MYC | Oncogenic transformation |
Acute Myeloid Leukemia | Loss of GATA2 enhancer occupancy | GATA2, CEBPA | Blocked myeloid differentiation |
iNKT Cell Deficiency | Super-enhancer dysfunction | Zbtb16 (PLZF), JunB | Impaired lineage commitment |
Drosophila Tumors | Notch enhancer hyperactivation | Notch target genes | Rbf-dependent tumorigenesis |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6